molecular formula C14H24BrNO2 B12590338 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide CAS No. 646520-34-5

4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide

Cat. No.: B12590338
CAS No.: 646520-34-5
M. Wt: 318.25 g/mol
InChI Key: HHWCJIWSCDJCJG-UHFFFAOYSA-N
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Description

4-[4-(Tert-butylamino)butyl]benzene-1,2-diol hydrobromide is a synthetic catechol derivative with a tertiary butyl-substituted aminoalkyl chain. The compound features a benzene-1,2-diol (catechol) core, a structure critical for redox activity and receptor binding, coupled with a 4-(tert-butylamino)butyl side chain that introduces steric bulk and hydrophobicity. The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

CAS No.

646520-34-5

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

4-[4-(tert-butylamino)butyl]benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C14H23NO2.BrH/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11;/h7-8,10,15-17H,4-6,9H2,1-3H3;1H

InChI Key

HHWCJIWSCDJCJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butyl)benzene-1,2-diol with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tert-butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that compounds similar to 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound's structure allows it to interact with specific biological targets involved in cell cycle regulation and apoptosis pathways, making it a candidate for further investigation in cancer therapeutics .

2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neurons from oxidative stress has been documented. This suggests a potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. For example, it can act as an inhibitor of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that regulate various physiological processes . This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting various signaling pathways beneficial for cellular function.

2. Cell Signaling Pathways
The compound's interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its potential as a modulator of various signaling pathways involved in inflammation and immune responses. This application is particularly relevant for developing treatments for autoimmune diseases and inflammatory conditions .

Material Science Applications

1. Polymer Chemistry
In materials science, 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide serves as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the creation of copolymers that can be tailored for applications such as drug delivery systems and biodegradable materials .

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Its hydrophilic nature can enhance the performance of coatings by improving their water resistance and durability .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential as a chemotherapeutic agent
NeuroprotectionReduced oxidative stress markers in neuronal cells; potential treatment for neurodegeneration
Enzyme InhibitionInhibited phosphodiesterase activity leading to increased cAMP levels
Polymer SynthesisDeveloped copolymers with enhanced mechanical properties suitable for drug delivery applications

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Salt Form
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol hydrobromide Benzene-1,2-diol 4-(Tert-butylamino)butyl Catechol, tertiary amine Hydrobromide
Dopamine hydrobromide Benzene-1,2-diol 2-Aminoethyl Catechol, primary amine Hydrobromide
Epinephrine Benzene-1,2-diol 1-Hydroxy-2-(methylamino)ethyl Catechol, secondary amine, alcohol Hydrochloride
Isoproterenol Benzene-1,2-diol 1-Hydroxy-2-(isopropylamino)ethyl Catechol, secondary amine, alcohol Hydrochloride
4-(2-Azidoethyl)benzene-1,2-diol Benzene-1,2-diol 2-Azidoethyl Catechol, azide None

Key Observations :

  • The hydrobromide salt enhances aqueous solubility relative to non-salt forms (e.g., 4-(2-azidoethyl)benzene-1,2-diol), aligning with trends seen in dopamine hydrobromide .

Pharmacological and Chemical Properties

Key Observations :

  • The hydrobromide salt improves solubility compared to non-ionic analogues (e.g., 4-(1-hydroxypropyl)benzene-1,2-diol) but remains less soluble than dopamine hydrobromide due to the hydrophobic tert-butyl group .

Biological Activity

4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide, commonly referred to as tert-butylcatechol , is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 98-29-3

The biological activity of tert-butylcatechol is primarily attributed to its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in cells. This property is crucial in various physiological processes and has implications for conditions related to oxidative damage.

Antioxidant Activity

Studies have shown that tert-butylcatechol can inhibit lipid peroxidation and protect cellular components from oxidative damage. The compound's ability to donate hydrogen atoms makes it effective in neutralizing reactive oxygen species (ROS) .

Pharmacological Effects

  • Cytoprotective Effects :
    • Tert-butylcatechol has been observed to exert protective effects on various cell types against oxidative stress-induced apoptosis. This is particularly relevant in neuroprotective applications where oxidative stress is a contributing factor to neuronal degeneration .
  • Anti-inflammatory Properties :
    • Research indicates that tert-butylcatechol may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect has been linked to its antioxidant capabilities, which help modulate inflammatory responses .
  • Potential Carcinogenic Inhibition :
    • In experimental models, tert-butylcatechol has demonstrated inhibitory effects on carcinogen-induced neoplasia. For instance, studies involving benzo[a]pyrene-induced tumors in mice showed that the compound significantly reduced tumor incidence and multiplicity when included in the diet .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of tert-butylcatechol on primary neuronal cultures exposed to oxidative stress. The results indicated that cells treated with tert-butylcatechol exhibited significantly lower levels of apoptosis compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Cancer Research

In another study focusing on cancer prevention, tert-butylcatechol was administered to ICR mice subjected to carcinogenic exposure. The findings revealed a marked decrease in tumor formation among those treated with the compound, highlighting its potential role as a chemopreventive agent .

Data Table: Biological Activities of Tert-Butylcatechol

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryReduces cytokine production
Carcinogenic InhibitionDecreases tumor incidence in animal models
CytoprotectionProtects neurons from apoptosis

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